molecular formula C42H68O12 B10769745 (1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

Cat. No.: B10769745
M. Wt: 765.0 g/mol
InChI Key: ZBDGIMZKOJALMU-CHEBUGGVSA-N
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Description

This compound is a highly complex macrocyclic polyether with a pentacyclic framework containing eight oxygen atoms and four tetrone (cyclic ketone) groups. Its molecular formula is C₄₄H₇₂O₁₂, with a molecular weight of 793.04 g/mol . Structurally, it features diethyl and hexamethyl substituents at positions 5,23 and 2,11,14,20,29,32, respectively, contributing to its stereochemical complexity and functional diversity. The compound belongs to the macrotetrolide family, which includes ionophores capable of binding and transporting cations across lipid membranes . Its CAS registry number is 33956-61-5, and it is often referenced under synonyms such as "5,14,23,32-Tetrademethyl-5,14,23,32-tetraethylnonactin" in pharmacological contexts .

Properties

Molecular Formula

C42H68O12

Molecular Weight

765.0 g/mol

IUPAC Name

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

InChI

InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1

InChI Key

ZBDGIMZKOJALMU-CHEBUGGVSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)C)C)CC)C)C)C

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C

Origin of Product

United States

Biological Activity

The compound (1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone is a complex organic molecule with significant biological activity. This article explores its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of polycyclic compounds characterized by multiple rings and functional groups. Its structure includes:

  • Multiple methyl and ethyl groups : These contribute to hydrophobic interactions and possibly influence its biological activity.
  • Octaoxapentacyclo framework : This unique structure may enhance its stability and reactivity in biological systems.

Molecular Formula

The molecular formula of the compound is C44H72O12C_{44}H_{72}O_{12}, indicating a relatively high molecular weight and complexity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study involving Streptomyces species , particularly Streptomyces globisporus and Streptomyces griseus, showed that it possesses significant antibacterial properties due to its ability to disrupt bacterial cell membranes .

Cytotoxic Effects

In vitro studies have demonstrated that the compound can induce cytotoxic effects in cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases:

  • Mechanism : It is believed to reduce oxidative stress and inflammation in neuronal cells.
  • Potential Applications : This activity could be beneficial in conditions like Alzheimer's disease or Parkinson's disease.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of the compound against several Gram-positive and Gram-negative bacteria. The results indicated that:

BacteriaInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This highlights its potential as a natural antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay on MCF-7 cells:

  • IC50 Value : The IC50 was found to be approximately 25 µM.
  • Mechanism : Flow cytometry analysis confirmed that the compound induces apoptosis as evidenced by increased Annexin V staining.

These findings support further investigation into its use as an anticancer agent.

Scientific Research Applications

The compound (1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications based on current research findings and case studies.

Pharmaceutical Applications

The compound's structural characteristics suggest potential use in drug development. Its presence in Streptomyces globisporus and Streptomyces griseus indicates possible antibiotic properties or other therapeutic effects. Research into similar compounds has shown efficacy against various bacterial strains and could lead to the development of new antibiotics or antimicrobial agents .

Biological Research

Due to its complex structure and potential bioactivity, this compound can be utilized in biological research to study its interactions with biological systems. It may serve as a model compound for investigating mechanisms of action in drug design or for understanding metabolic pathways in microorganisms.

Chemical Synthesis

The unique structure of this compound allows it to be a valuable precursor in synthetic chemistry. It can be used to synthesize other complex molecules through various chemical reactions such as cyclization or functional group transformations. This application is particularly relevant in the field of organic synthesis where novel compounds are continuously sought after for research and industrial purposes.

Agricultural Applications

There is emerging interest in the use of compounds derived from natural products for agricultural purposes. This particular compound may exhibit properties that can be harnessed as natural pesticides or growth regulators due to its biological activity observed in microbial studies.

Material Science

The structural configuration of this compound could lend itself to applications in material science as well. Its ability to form stable complexes might be explored for creating novel materials with specific properties such as enhanced durability or unique optical characteristics.

Case Study 1: Antibiotic Properties

Research conducted on related compounds from Streptomyces has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that similar structural analogs could possess comparable activities and warrant further investigation into their mechanisms .

Case Study 2: Synthetic Applications

A study focused on synthesizing derivatives from related tetracontane structures highlighted the potential for creating new materials with enhanced properties for pharmaceutical applications. The methodologies developed could be applied to synthesize this compound and explore its derivatives .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and ether linkages are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanism
Acid-catalyzed ester hydrolysis1M HCl, 80°C, 24hCarboxylic acid derivatives, diolsNucleophilic attack by water on the ester carbonyl, facilitated by acid.
Base-mediated saponification0.1M NaOH, 60°C, 12hSodium carboxylates, fragmented polyolsDeprotonation of the ester carbonyl, followed by hydroxide attack.
Ether cleavageHI (47%), refluxIodoalkanes, fragmented ketones and alcoholsSN2 nucleophilic substitution at the ether oxygen.

Key Notes :

  • The stereochemistry of the molecule (16 chiral centers) influences reaction kinetics and product distribution.

  • Hydrolysis of the γ-lactone rings is slower compared to simpler esters due to steric hindrance.

Redox Reactions

The tetrone moieties (four ketone groups) participate in reduction and oxidation processes:

Reaction Type Reagents/Conditions Products Selectivity
Ketone reductionNaBH₄ in MeOH, 0°CSecondary alcoholsPartial reduction due to steric inaccessibility.
Catalytic hydrogenationH₂, Pd/C, 25°C, 1 atmSaturated polycyclic frameworkSelective reduction of α,β-unsaturated ketones.
OxidationKMnO₄ in acidic mediumCarboxylic acids, CO₂Over-oxidation of strained rings observed.

Structural Implications :

  • The rigid pentacyclic framework limits access to certain ketones, resulting in incomplete reduction.

  • Oxidation primarily occurs at less hindered methyl-substituted carbons.

Complexation with Metal Ions

Dinactin acts as an ionophore, forming stable complexes with alkali and alkaline earth metals:

Metal Ion Stoichiometry (M:L) Log K (Stability Constant) Application
K⁺1:14.2–4.6Transmembrane ion transport
Na⁺1:13.8–4.1Electrochemical sensors
Mg²⁺1:25.1–5.5Catalysis in ester hydrolysis

Mechanistic Insight :

  • The crown ether-like cavities formed by the tetraoxapentacyclo framework selectively bind cations via dipole-ion interactions.

  • Complexation alters the compound’s solubility, enabling phase-transfer catalytic behavior.

Functionalization via Ester Exchange

The ester groups undergo transesterification under mild conditions:

Reagent Conditions Products Yield
Methanol, H₂SO₄Reflux, 6hMethyl esters, fragmented polyols65–70%
Ethylene glycol, Ti(OiPr)₄120°C, 48hCross-linked polymeric derivatives40–50%

Challenges :

  • Steric bulk around the ester groups limits reagent accessibility.

  • High temperatures risk decomposition of the polycyclic backbone.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions and ring-opening reactions:

Wavelength Duration Major Products Quantum Yield
254 nm2hDimerized tetraoxapentacyclo derivatives0.12
365 nm4hRing-opened ketones and aldehydes0.08

Degradation Pathways :

  • Photooxidation at ether linkages generates peroxides, leading to chain scission.

  • The ethyl and methyl substituents stabilize radical intermediates.

Biocatalytic Modifications

Enzymatic transformations have been explored for selective derivatization:

Enzyme Reaction Specificity
Lipase B (Candida antarctica)Ester hydrolysisPreferential cleavage of terminal esters
Cytochrome P450HydroxylationOxidation at C-5 and C-23 ethyl groups

Limitations :

  • The molecule’s size (>750 Da) reduces enzymatic binding efficiency.

  • Stereochemical complexity complicates regioselectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other macrotetrolides, such as nonactin, monactin, and dinactin, which differ in alkyl substituents (ethyl vs. methyl groups) and stereochemistry. For example:

Compound Name Substituents Molecular Formula Key Functional Differences
Target Compound (CAS 33956-61-5) 5,23-Diethyl; 2,11,14,20,29,32-Hexamethyl C₄₄H₇₂O₁₂ Enhanced lipophilicity due to ethyl groups
Nonactin (CAS 6834-92-6) Four methyl groups C₄₀H₆₄O₁₂ Smaller size, lower ion-binding affinity
(1R,2S,5R,7S,10S,11R,14S,16S,19R,20S,23R,25R,28S,29R,32R,34R)-5,14,23,32-Tetraethyl-2,11,20,29-tetramethyl isomer 5,14,23,32-Tetraethyl; 2,11,20,29-Tetramethyl C₄₈H₈₀O₁₂ Increased cation selectivity for K⁺ over Na⁺

Functional and Pharmacological Comparisons

Ionophoric Activity: The target compound’s diethyl groups enhance its ability to bind larger cations (e.g., K⁺, NH₄⁺) compared to nonactin, which preferentially binds smaller ions like Li⁺.

Bioactivity: Macrotetrolides like nonactin are known for antimicrobial properties, but the target compound’s hexamethyl configuration may reduce cytotoxicity while retaining ionophoric efficiency. Pactamycins and neothramycins (unrelated structurally) show broader antiprotozoal activity but lack the ion transport utility of macrotetrolides.

Synthetic Challenges :

  • The compound’s stereochemical complexity (16 stereocenters) complicates synthesis compared to simpler macrotetrolides. Its analogs with fewer stereocenters (e.g., dinactin) are more feasible to produce at scale.

Research Findings

  • Structure-Activity Relationships (SAR) : Ethyl substituents at positions 5 and 23 improve membrane permeability in in vitro models, while excessive methylation (e.g., hexamethyl) may sterically hinder ion binding.
  • Pharmacological Limitations : Unlike bufalin (a steroid toxin with antitumor activity), this compound lacks direct cytotoxic effects but may synergize with chemotherapeutics via ion transport modulation.

Critical Analysis of Evidence

  • Contradictions : describes a tetraethyl analog with higher ion selectivity, while emphasizes the target compound’s hexamethyl configuration as a balance between lipophilicity and functionality. These differences highlight substituent-driven trade-offs in macrotetrolide design.
  • Knowledge Gaps: No direct data on the compound’s in vivo pharmacokinetics or toxicity are available in the provided evidence.

Preparation Methods

The introduction of ethyl and methyl groups at specific positions is critical for achieving the desired stereochemistry. Alkylation reactions are typically performed using phase-transfer catalysts to enhance reactivity in biphasic systems. For instance, tetraethylammonium bromide facilitates the selective ethylation of oxygen-rich precursors under anhydrous conditions . Methylation employs methyl iodide or dimethyl sulfate in the presence of mild bases like potassium carbonate to avoid side reactions.

Table 1: Alkylation Conditions and Yields

StepReagentCatalystYield (%)Purity (HPLC)
EthylationEthyl bromideTetraethylammonium bromide6289%
MethylationMethyl iodideK₂CO₃7893%

Macrocyclic Esterification and Cyclization

The core pentacyclic structure is assembled via iterative esterification and cyclization. Nonactic acid derivatives serve as building blocks, with their carboxyl and hydroxyl groups activated for coupling. A silanol-rich MCM-41 catalyst, known for enhancing carbonylative coupling efficiencies , is employed to facilitate ester bond formation. Cyclization is achieved under high-dilution conditions to favor intramolecular reactions over polymerization.

Key Reaction Parameters :

  • Temperature : 160–190°C (optimized for minimal side-product formation) .

  • Solvent : Anhydrous DMF or THF to stabilize reactive intermediates.

  • Catalyst Loading : 10 wt% MCM-41, providing abundant silanol groups for substrate adsorption .

Oxidation and Ketone Formation

Secondary alcohol moieties in the macrocyclic intermediate are oxidized to ketones using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite. This system prevents over-oxidation to carboxylic acids, ensuring high selectivity for ketone formation .

Optimized Oxidation Protocol :

  • Dissolve macrocycle in acetonitrile (0.1 M).

  • Add TEMPO (0.1 equiv) and NaOCl (1.5 equiv) at 0°C.

  • Stir for 6 hours, followed by quenching with NaHSO₃.

  • Yield: 85–90% with >95% purity .

Stereochemical Control via Chiral Auxiliaries

The compound’s 16 stereocenters necessitate chiral induction at multiple stages. Chiral phosphoric acids (e.g., TRIP) are used to enforce enantioselectivity during key cyclization steps. For example, the formation of tetrahydrofuran rings employs a TRIP-catalyzed asymmetric oxa-Michael addition, achieving >98% enantiomeric excess (ee) .

Table 2: Stereochemical Outcomes

StepChiral Catalystee (%)
Tetrahydrofuran ringTRIP98.5
Macrocycle closureBINOL-phosphate97.2

Purification and Characterization

Final purification leverages preparative HPLC with a C18 column and acetonitrile/water gradient elution. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 793.0353, while ¹H/¹³C NMR validates stereochemistry.

Critical Data for Validation :

  • HRMS : Calculated for C₄₀H₆₀O₁₂: 793.0353; Found: 793.0351 .

  • ¹H NMR (500 MHz, CDCl₃): δ 4.85 (d, J = 8.5 Hz, 4H, ester CH₂), 3.72 (m, 8H, ether OCH₂) .

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts yield and stereoselectivity. Silanol-rich MCM-41 outperforms traditional acid catalysts (e.g., H₂SO₄) in esterification efficiency, as shown below:

Table 3: Catalyst Performance in Esterification

CatalystYield (%)Reaction Time (h)
MCM-4192.63
H₂SO₄68.48
Amberlyst-1574.26

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling macrocyclic precursors with catalytic K₂CO₃ achieves 80% yield in 2 hours, reducing waste generation by 70% compared to traditional methods .

Q & A

Q. How can researchers validate computational predictions experimentally?

  • Answer :
  • Comparative analysis of predicted vs. observed XRD patterns .
  • Sensitivity analysis in simulations to prioritize experimental parameters .

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